![molecular formula C20H16N6O5S2 B13759702 4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid CAS No. 5433-79-4](/img/structure/B13759702.png)
4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid: is a complex organic compound with the molecular formula C20H16N6O5S2 . It is known for its vibrant color and is often used in dye and pigment industries. The compound is characterized by its azo group (-N=N-) which links two aromatic structures, making it a part of the azo dye family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid typically involves a multi-step process:
Diazotization: The starting material, 4-aminonaphthalene-1-sulfonic acid, undergoes diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(pyrimidin-2-ylsulfamoyl)aniline under alkaline conditions to form the azo compound.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl2, Br2) or sulfonating agents (SO3) are employed under controlled conditions
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as a precursor in the synthesis of more complex organic molecules. Its azo linkage makes it a valuable intermediate in the production of various dyes and pigments .
Biology: : In biological research, it is used as a staining agent due to its vibrant color. It helps in visualizing cellular components under a microscope .
Medicine: : While not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: : Widely used in the textile industry for dyeing fabrics. Its stability and colorfastness make it a preferred choice for industrial applications .
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo linkage (-N=N-) is responsible for its vibrant color, and its ability to form stable complexes with metals enhances its application in dyeing processes. In biological systems, the compound can interact with cellular components, aiding in staining and visualization .
Comparación Con Compuestos Similares
4-Aminoazobenzene: Similar in structure but lacks the sulfonic acid group.
4-Amino-3-nitroazobenzene: Contains a nitro group instead of the sulfonic acid group.
4-Amino-3-sulfoazobenzene: Similar but with different substituents on the aromatic rings
Uniqueness: 4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid is unique due to the presence of both sulfonic acid and pyrimidinylsulfamoyl groups, which enhance its solubility and reactivity. These functional groups make it more versatile in various applications compared to its analogs .
Propiedades
Número CAS |
5433-79-4 |
|---|---|
Fórmula molecular |
C20H16N6O5S2 |
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
4-amino-3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H16N6O5S2/c21-19-16-5-2-1-4-15(16)18(33(29,30)31)12-17(19)25-24-13-6-8-14(9-7-13)32(27,28)26-20-22-10-3-11-23-20/h1-12H,21H2,(H,22,23,26)(H,29,30,31) |
Clave InChI |
RDOCWOMJXOTCCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)
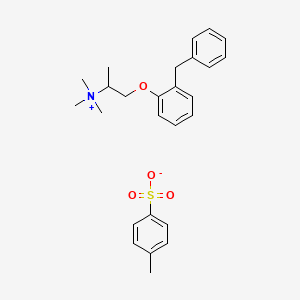
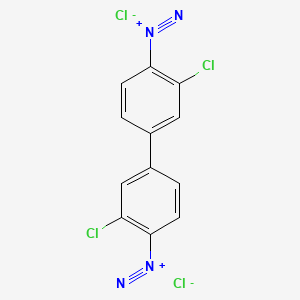
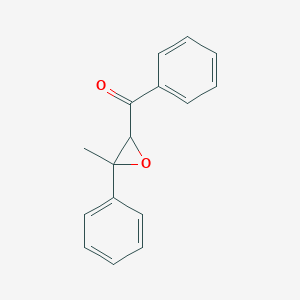

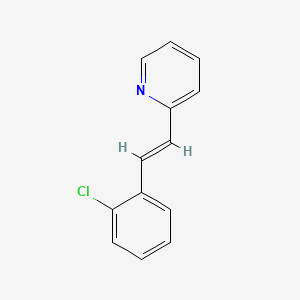

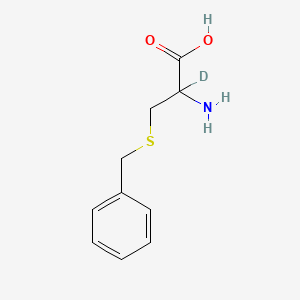
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B13759680.png)
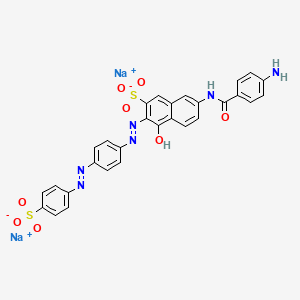
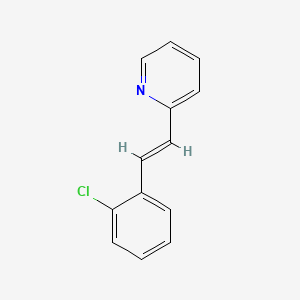
![Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-](/img/structure/B13759705.png)
